7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS No.:
Cat. No.: VC16246710
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4ClN3O2 |
|---|---|
| Molecular Weight | 197.58 g/mol |
| IUPAC Name | 7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H4ClN3O2/c8-5-1-2-9-6-3-4(7(12)13)10-11(5)6/h1-3H,(H,12,13) |
| Standard InChI Key | OZUWUXSGNLWULR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N2C(=CC(=N2)C(=O)O)N=C1)Cl |
Introduction
Chemical Structure and Properties
The compound features a bicyclic framework where a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is fused to a pyrimidine ring (a six-membered ring with two nitrogen atoms). The chlorine substituent occupies position 7 of the pyrimidine ring, while the carboxylic acid group is at position 2 .
Molecular Formula: C₇H₄ClN₃O₂
Molecular Weight: 197.58 g/mol
IUPAC Name: 7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Key physicochemical properties include:
-
Solubility: Limited aqueous solubility due to the hydrophobic pyrimidine core; soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
-
Stability: Sensitive to prolonged exposure to light and moisture, requiring storage at 2–8°C in inert atmospheres .
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis typically involves cyclocondensation reactions. A representative pathway includes:
-
Chlorination: Reacting pyrazolo[1,5-a]pyrimidine precursors with phosphorus oxychloride (POCl₃) to introduce the chlorine atom .
-
Carboxylation: Introducing the carboxylic acid group via hydrolysis of ester intermediates, such as ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate .
Example Reaction:
Industrial Scalability
Continuous flow reactors are employed to enhance yield and purity, with optimized parameters such as:
-
Temperature: 80–100°C
-
Residence Time: 30–60 minutes
-
Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ), a kinase implicated in immune regulation and cancer. Studies on analogous pyrazolo[1,5-a]pyrimidines report IC₅₀ values in the low nanomolar range :
| Compound | Target | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| CPL302253 (Analog) | PI3Kδ | 2.8 | High |
| CPL302415 (Analog) | PI3Kδ | 18 | Moderate |
Anti-Inflammatory Effects
Derivatives of this compound reduce interleukin-6 (IL-6) secretion by 40–60% in murine models of rheumatoid arthritis, suggesting modulation of the JAK-STAT signaling pathway .
Research Applications
Drug Development
The compound serves as a pharmacophore in designing PI3Kδ inhibitors for autoimmune diseases. Modifications at positions 3 and 7 improve selectivity and metabolic stability .
Biochemical Probes
Its fluorescent derivatives are used to visualize kinase activity in live cells, aiding mechanistic studies of PI3Kδ-related pathologies .
Challenges and Future Directions
Limitations
-
Poor Oral Bioavailability: Requires formulation enhancements (e.g., nanoemulsions).
-
Off-Target Effects: SAR optimization is needed to reduce interactions with unrelated kinases.
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume